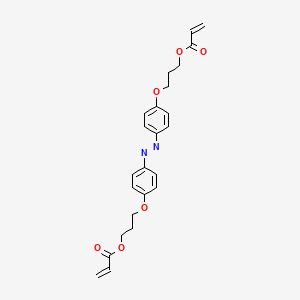
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate: is a complex organic compound known for its unique structure and versatile applications. This compound features a diazene group linked to phenylene units, which are further connected to acrylate groups via ether linkages. Its distinct molecular architecture makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate typically involves multi-step organic reactions. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with 3-chloropropane-1,2-diol in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents can optimize the reaction efficiency and yield. Purification processes such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties. Its ability to undergo polymerization makes it valuable in materials science.
Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: The compound’s unique structure allows for the development of drug delivery systems and medical adhesives
Industry: Industrially, the compound is utilized in the production of coatings, adhesives, and sealants. Its reactivity with various substrates enhances the performance of these products.
Mécanisme D'action
The mechanism by which ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can form covalent bonds with nucleophiles, leading to cross-linking and polymerization. The diazene group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets include enzymes and cellular components that interact with the acrylate and diazene functionalities.
Comparaison Avec Des Composés Similaires
Bisphenol A diglycidyl ether diacrylate: Similar in having acrylate groups but differs in the core structure.
Ethylene glycol dimethacrylate: Shares the acrylate functionality but has a simpler backbone.
Diethylene glycol diacrylate: Another acrylate compound with a different linker unit.
Uniqueness: ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate stands out due to its diazene and phenylene units, which impart unique redox properties and structural rigidity. These features make it particularly suitable for applications requiring high-performance materials and specific reactivity profiles.
Propriétés
Formule moléculaire |
C24H26N2O6 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
3-[4-[[4-(3-prop-2-enoyloxypropoxy)phenyl]diazenyl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C24H26N2O6/c1-3-23(27)31-17-5-15-29-21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)30-16-6-18-32-24(28)4-2/h3-4,7-14H,1-2,5-6,15-18H2 |
Clé InChI |
QIOKQRHPOAJQPE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
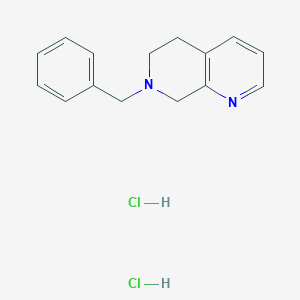

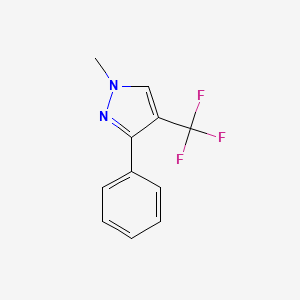
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)

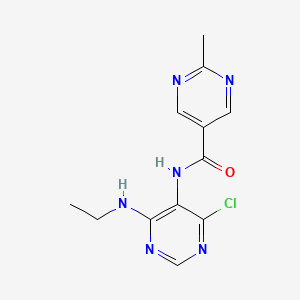
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
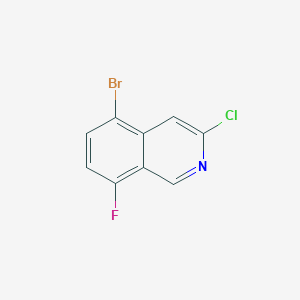

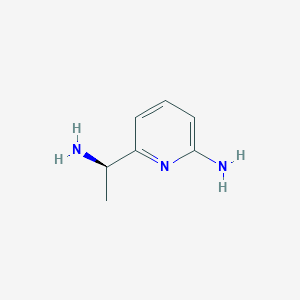
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
